

Application Notes and Protocols: In Vitro Characterization of PROTAC FLT-3 Degrader 4

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Compound of Interest		
Compound Name:	PROTAC FLT-3 degrader 4	
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Abstract

This document provides detailed application notes and protocols for the in vitro evaluation of **PROTAC FLT-3 degrader 4**, a CRBN-based proteolysis-targeting chimera designed to induce the degradation of Fms-like tyrosine kinase 3 (FLT3). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. **PROTAC FLT-3 degrader 4** offers a therapeutic strategy by mediating the ubiquitination and subsequent proteasomal degradation of FLT3.[1][2] These protocols outline key in vitro assays to characterize the efficacy and mechanism of action of this degrader in relevant cancer cell lines.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2] A PROTAC consists of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] This architecture facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and degradation of the target.[2][3]

PROTAC FLT-3 degrader 4 is an orally active degrader that recruits the Cereblon (CRBN) E3 ligase to target FLT3 for degradation.[1] It has demonstrated high selectivity for FLT3-ITD





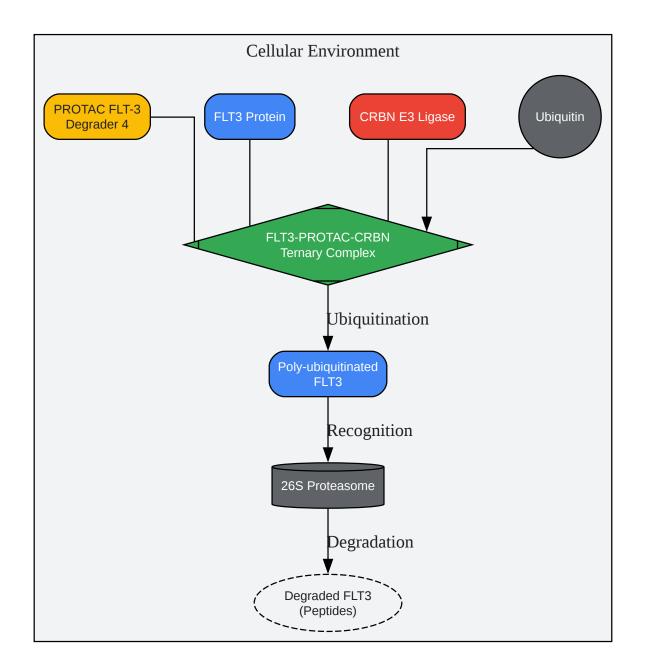


mutant AML cells.[1] The following protocols provide methodologies to assess its antiproliferative activity, degradation efficiency, and effects on downstream signaling pathways.

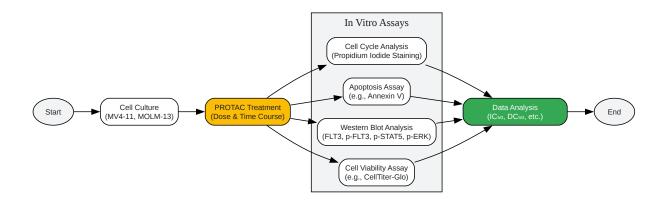
Mechanism of Action

PROTAC FLT-3 degrader 4 operates by inducing proximity between the FLT3 receptor tyrosine kinase and the CRBN E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the FLT3 protein. Poly-ubiquitinated FLT3 is then recognized and degraded by the 26S proteasome, leading to the downregulation of its signaling pathways.









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